The NY-ESO-1 antigen was first identified in a patient with melanoma. It is expressed in a variety of tumors, including melanoma, breast cancer, and lung cancer. The peptide sequence (264-272) specifically corresponds to the amino acids LLGRNSFEV within the NY-ESO-1 protein, which has been shown to elicit strong T-cell responses in patients undergoing immunotherapy.
Antigen NY-CO-13 falls under the classification of tumor-associated antigens and is specifically categorized as a cancer/testis antigen. These antigens are typically undetectable in normal tissues but are expressed in various malignancies, making them ideal candidates for targeted immunotherapies.
The synthesis of Antigen NY-CO-13 (264-272) can be achieved through solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. The process involves the following steps:
The purity and yield of synthesized peptides can be enhanced by optimizing coupling times and conditions. Analytical techniques such as mass spectrometry and high-performance liquid chromatography are employed to confirm the identity and purity of the synthesized peptide.
Antigen NY-CO-13 (264-272) has a linear structure consisting of nine amino acids. The sequence LLGRNSFEV exhibits specific folding properties that allow it to bind effectively to major histocompatibility complex molecules on antigen-presenting cells.
The molecular weight of Antigen NY-CO-13 (264-272) is approximately 1,051 Da. Its structure can be analyzed using techniques such as nuclear magnetic resonance spectroscopy or X-ray crystallography to understand its conformation and interactions with T-cell receptors.
The primary chemical reactions involving Antigen NY-CO-13 include:
These reactions can be studied using flow cytometry to assess T-cell activation markers or cytokine release assays to measure functional responses.
Antigen NY-CO-13 (264-272) activates cytotoxic T lymphocytes through a multi-step process:
Studies have shown that patients receiving immunotherapies targeting this antigen exhibit enhanced tumor regression and improved survival rates due to robust T-cell responses.
Antigen NY-CO-13 (264-272) is typically synthesized as a white powder or crystalline solid. It is soluble in dimethyl sulfoxide and water at physiological pH.
The peptide exhibits stability under physiological conditions but may undergo degradation through enzymatic hydrolysis if not properly formulated. Its stability can be enhanced through modifications such as cyclization or incorporation of non-natural amino acids.
Characterization studies often reveal that this peptide maintains its biological activity post-synthesis when stored under appropriate conditions (e.g., -20°C).
Antigen NY-CO-13 (264-272) has significant applications in cancer immunotherapy:
CAS No.: 20298-86-6
CAS No.: 14681-59-5
CAS No.: 18097-67-1
CAS No.: 11104-44-2